Diginin

Description

BenchChem offers high-quality Diginin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diginin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

467-53-8 |

|---|---|

Molecular Formula |

C28H40O7 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione |

InChI |

InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1 |

InChI Key |

WOLJVUSLKTUJMB-CQVXBPKBSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C |

Canonical SMILES |

CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of Digitonin

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Cholesterol-Dependent Membrane Permeabilization

Digitonin (B1670571), a steroidal saponin (B1150181) derived from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology and biochemistry, primarily utilized for its ability to selectively permeabilize cell membranes.[1] Its mechanism of action is intrinsically linked to its high affinity for cholesterol, a fundamental component of eukaryotic cell membranes.[2][3] This interaction allows for the controlled disruption of the plasma membrane, providing access to the intracellular environment for a variety of experimental applications.

The specificity of digitonin arises from the differential cholesterol content of cellular membranes. The plasma membrane of mammalian cells is rich in cholesterol, making it highly susceptible to digitonin's effects. In contrast, the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, contain significantly lower concentrations of cholesterol.[3] This disparity enables researchers to titrate digitonin to concentrations that create pores in the plasma membrane while leaving the membranes of internal organelles largely intact.[1]

The interaction between digitonin and cholesterol is a stoichiometric 1:1 complex formation, creating what are termed "digitonides".[2][4] This complexation is driven by the amphipathic nature of the digitonin molecule, which consists of a hydrophobic steroid aglycone and a hydrophilic pentasaccharide chain.[2] The steroid portion of digitonin interacts with the hydrophobic cholesterol molecule within the lipid bilayer, while the sugar residues remain at the membrane surface. This process is irreversible and leads to the formation of pores, estimated to be approximately 8 nm in diameter.[2][5] The number of these pores increases with rising digitonin concentrations.[2]

At low concentrations, digitonin induces membrane permeability, allowing the passage of small molecules and ions.[6] As the concentration increases, these pores can coalesce, leading to complete membrane rupture and cell lysis.[6] This concentration-dependent effect is a critical consideration in experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the action of digitonin.

| Parameter | Value | Reference |

| Binding Stoichiometry | 1:1 (Digitonin:Cholesterol) | [4] |

| Pore Diameter | ~8 nm | [2] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | [3] |

| Aggregation Number | 60 | [3] |

| Membrane Type | Cholesterol-to-Phospholipid Molar Ratio | Susceptibility to Digitonin | Reference |

| Plasma Membrane | 0.1 - 0.5 | High | [3] |

| Erythrocyte Plasma Membrane | ~1 | High | [3] |

| Mitochondria, Endoplasmic Reticulum, Golgi Apparatus | 0 - 0.1 | Low | [3] |

Experimental Protocols

Protocol 1: Determination of Optimal Digitonin Concentration for Selective Plasma Membrane Permeabilization

This protocol provides a method to determine the minimal digitonin concentration required to permeabilize >95% of a given cell population, a crucial first step for many applications.[7]

Materials:

-

Cells of interest in suspension

-

Phosphate-Buffered Saline (PBS)

-

Digitonin stock solution (e.g., 10% w/v in DMSO)

-

Permeabilization Buffer (e.g., a buffer compatible with your downstream application)

-

Trypan Blue solution (0.4%)

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cell pellet in the desired Permeabilization Buffer at a concentration of 1 x 10^6 cells/mL.

-

Digitonin Dilution Series: Prepare a series of digitonin dilutions in the Permeabilization Buffer. A starting range of 10 µg/mL to 100 µg/mL is recommended for many cell types. It is critical to perform a titration for each new cell line.

-

Permeabilization: Aliquot equal volumes of the cell suspension into microcentrifuge tubes. Add an equal volume of each digitonin dilution to the respective tubes. Include a control tube with buffer only.

-

Incubation: Incubate the cells at room temperature for 10 minutes. The incubation time may need to be optimized depending on the cell type and temperature.

-

Trypan Blue Staining: Following incubation, add a small volume of Trypan Blue solution to an aliquot of cells from each tube.

-

Cell Counting: Immediately count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.

-

Analysis: Calculate the percentage of permeabilized (non-viable) cells for each digitonin concentration. The optimal concentration is the lowest concentration that results in >95% cell permeabilization.

Protocol 2: Immunofluorescence Staining of Intracellular Antigens

This protocol details the use of digitonin to permeabilize the plasma membrane for the detection of intracellular proteins by immunofluorescence.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Digitonin permeabilization buffer (e.g., 0.05% digitonin in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody diluted in blocking buffer

-

Fluorescently labeled secondary antibody diluted in blocking buffer

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with digitonin permeabilization buffer for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the staining using a fluorescence microscope.

Protocol 3: Isolation of Mitochondria

This protocol describes a method for the gentle isolation of mitochondria from cultured cells using digitonin to selectively permeabilize the plasma membrane.

Materials:

-

Cultured cells

-

PBS, ice-cold

-

Mitochondria Isolation Buffer (MIB: e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Digitonin solution (e.g., 1 mg/mL in MIB)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge and tubes

Procedure:

-

Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in ice-cold MIB.

-

Digitonin Treatment: Add the digitonin solution to the cell suspension to achieve a final concentration that selectively permeabilizes the plasma membrane (determined as in Protocol 1). Incubate on ice for 10 minutes with gentle mixing.

-

Homogenization: Gently homogenize the cell suspension with a Dounce or Potter-Elvehjem homogenizer (e.g., 10-15 strokes).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending it in fresh, ice-cold MIB and repeating the high-speed centrifugation step.

-

Final Pellet: The resulting pellet contains the isolated mitochondria, which can be used for downstream applications.

Visualizations

Caption: The stepwise mechanism of digitonin-induced membrane permeabilization.

Caption: Workflow for optimizing digitonin concentration for cell permeabilization.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. agscientific.com [agscientific.com]

- 4. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pci.uni-heidelberg.de [pci.uni-heidelberg.de]

- 6. Digitonin does not flip across cholesterol-poor membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. support.epicypher.com [support.epicypher.com]

Digitonin Versus Digoxin for Cell Permeabilization: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of digitonin (B1670571) and digoxin (B3395198), focusing on their applications in cell permeabilization. While both compounds originate from the foxglove plant (Digitalis purpurea), their mechanisms of action and primary scientific uses are fundamentally different. Digitonin is a well-established agent for selectively permeabilizing cell membranes for experimental purposes, whereas digoxin is a cardiac glycoside used therapeutically to treat heart conditions, whose effects on membrane integrity are a secondary consequence of its primary mechanism.

Section 1: Digitonin - The Tool for Selective Permeabilization

Digitonin is a nonionic detergent widely used in cell biology to selectively permeabilize plasma membranes.[1][2] Its utility lies in its specific interaction with cholesterol, a major component of mammalian plasma membranes.

Mechanism of Action

Digitonin's mechanism is based on its affinity for cholesterol and other β-hydroxysterols.[1] The plasma membrane of eukaryotic cells has a high cholesterol content compared to intracellular membranes like those of the mitochondria and endoplasmic reticulum.[2][3] Digitonin intercalates into the plasma membrane and forms complexes with cholesterol, creating pores.[2][4][5][6] By carefully titrating its concentration, researchers can selectively permeabilize the plasma membrane to allow the passage of molecules like antibodies or dyes, while leaving intracellular organelles intact.[2][4][7][8]

-

Low Concentrations: Form pores in the plasma membrane, allowing access to the cytoplasm without disrupting organelles.[2][5][6] This is ideal for studying cytosolic proteins, introducing substrates, or performing in-situ studies of mitochondrial function.[1][3][9]

-

High Concentrations: Can lead to the complete disruption of all cellular membranes and cell lysis.[5]

Quantitative Data: Digitonin Concentration and Efficacy

The optimal concentration of digitonin is critical and must be determined empirically for each cell type and application.[2][10] Insufficient amounts will fail to permeabilize cells, while excessive amounts can damage intracellular structures.[2][10]

| Parameter | Value Range | Cell Type(s) | Application | Reference(s) |

| Working Concentration | 10 µg/mL - 50 µg/mL | Various Cultured Cells | Intracellular Staining (Flow Cytometry) | [11][12] |

| Working Concentration | 0.01% - 0.02% (w/v) | Hep G2, CHO-K1 | Selective Plasma Membrane Permeabilization | [13] |

| Working Concentration | 10 µg / 10^6 cells | Human Endothelial Cells | Mitochondrial Respiration Studies | [14] |

| Incubation Time | 5 - 30 minutes | Various | General Permeabilization | [10][11][15] |

| Key Outcome | >95% Permeabilization | K562 Cells | CUT&RUN / CUT&Tag | [10] |

Experimental Protocol: Permeabilization for Intracellular Flow Cytometry

This protocol is a representative example for preparing cells for the detection of intracellular antigens.

Reagents:

-

Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (PBS/BSA)

-

0.5% (w/v) Paraformaldehyde (PFA) in PBS

-

0.05% (v/v) Tween 20 in PBS

-

10 µg/mL Digitonin in PBS (Prepare fresh)

Methodology:

-

Cell Preparation: Start with a single-cell suspension. Adjust cell concentration to 1 x 10^7 cells/mL in cold PBS/BSA.

-

Surface Staining (Optional): If needed, perform staining for cell surface antigens with directly conjugated antibodies at 4°C.

-

Washing: Wash cells twice with cold PBS/BSA by centrifuging at 300-400 g for 5 minutes at 4°C.

-

Fixation: Resuspend the cell pellet in 50 µL PBS/BSA and add 100 µL of 0.5% PFA. Incubate for 20 minutes at room temperature.

-

Washing: Wash cells twice with 3 mL of 0.05% Tween 20 solution.

-

Permeabilization and Intracellular Staining: Decant the supernatant. Add 100 µL of cold 10 µg/mL digitonin solution containing the appropriately diluted fluorescently-conjugated intracellular antibody.

-

Incubation: Incubate for at least 30 minutes at 4°C, protected from light.

-

Final Washes: Wash twice with 3 mL of 0.05% Tween 20 solution.

-

Data Acquisition: Resuspend the cell pellet in 200 µL of PBS and analyze by flow cytometry within 24 hours.[11][12]

Visualization of Digitonin's Mechanism and Workflow

Section 2: Digoxin - An Ion Pump Inhibitor

Digoxin is a cardiac glycoside used to treat conditions like atrial fibrillation and heart failure.[16][17] Its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme that maintains the electrochemical gradients of sodium and potassium across the cell membrane.[18][19][20] Digoxin is not used as a controlled permeabilizing agent in experimental biology.

Mechanism of Action

Digoxin inhibits the Na+/K+-ATPase pump, leading to a cascade of ionic shifts.[16][18][19][20]

-

Na+/K+-ATPase Inhibition: Digoxin binds to and inhibits the pump, causing intracellular sodium concentration to increase and intracellular potassium to decrease.[18][21][22][23]

-

Effect on Na+/Ca2+ Exchanger: The resulting high intracellular sodium level alters the gradient for the Na+/Ca2+ exchanger, reducing its ability to export calcium from the cell.[19][20]

-

Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium.[16][18][24] In cardiac muscle cells, this increased calcium enhances contractility, which is the basis of digoxin's therapeutic effect.[16][17][18][22]

At therapeutic concentrations, digoxin modulates ion transport. At toxic concentrations, the profound disruption of essential ion gradients can lead to cellular dysfunction, arrhythmias, and eventually cell death, which may involve a loss of membrane integrity.[25] However, this is an uncontrolled, pathological process, not the precise and selective permeabilization achieved with digitonin.

Quantitative Data: Digoxin Therapeutic and Toxic Concentrations

The data for digoxin relates to its pharmacological and toxicological effects, not its utility for permeabilization.

| Parameter | Value Range | Context | Consequence | Reference(s) |

| Therapeutic Serum Level | 0.5 - 2.0 ng/mL | Atrial Fibrillation / Heart Failure | Increased cardiac contractility, rate control | [26] |

| Toxic Serum Level | > 2.0 ng/mL | Digoxin Toxicity | Risk of fatal cardiac arrhythmias | [17] |

| IC50 (NKA Inhibition) | 7 ± 1 µM (for N106, a similar inhibitor) | Biochemical Assay | ~80% maximal inhibition of Na+/K+-ATPase | [27] |

Visualization of Digoxin's Signaling Pathway

Section 3: Comparative Analysis and Conclusion

The choice between digitonin and digoxin is determined entirely by the experimental goal. There is no overlap in their application for controlled cell permeabilization.

| Feature | Digitonin | Digoxin |

| Primary Application | Selective cell membrane permeabilization | Therapeutic cardiac glycoside (ion pump inhibitor) |

| Mechanism of Action | Forms pores by complexing with cholesterol | Inhibits the Na+/K+-ATPase pump |

| Target Molecule | Membrane Cholesterol | α-subunit of Na+/K+-ATPase |

| Selectivity | High for plasma membrane over organellar membranes | Specific for the Na+/K+-ATPase pump |

| Outcome | Controlled access to the cytoplasm | Alteration of cellular ion gradients (Na+, K+, Ca2+) |

| Experimental Use | Introducing antibodies, dyes, drugs; studying organelle function in situ | Studying ion pump function, cardiac cell physiology, signal transduction |

Conclusion

For researchers, scientists, and drug development professionals requiring access to the intracellular environment for assays, imaging, or the introduction of macromolecules, digitonin is the appropriate and established tool. Its efficacy is based on the selective permeabilization of the cholesterol-rich plasma membrane. The key to its successful use is the careful optimization of its concentration to maintain the integrity of intracellular organelles.

Digoxin , in contrast, is a specific inhibitor of the Na+/K+-ATPase and should not be considered a permeabilizing agent. Its cellular effects are mediated by the disruption of ion homeostasis. While high toxic doses of digoxin can lead to cell death and a loss of membrane integrity, this is an uncontrolled and undesirable side effect for experimental permeabilization. The distinct mechanisms and applications of these two compounds underscore the importance of selecting the correct tool for the specific scientific question being addressed.

References

- 1. agscientific.com [agscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Digitonin permeabilization does not affect mitochondrial function and allows the determination of the mitochondrial membrane potential of Trypanosoma cruzi in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. support.epicypher.com [support.epicypher.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echelon-inc.com [echelon-inc.com]

- 16. Digoxin - Wikipedia [en.wikipedia.org]

- 17. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 19. Digoxin Mechanism and Indication - Antiarrhythmic Agents - Pharmacology for Medicine [picmonic.com]

- 20. What is the mechanism of Digoxin? [synapse.patsnap.com]

- 21. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. derangedphysiology.com [derangedphysiology.com]

- 24. ClinPGx [clinpgx.org]

- 25. Digoxin | Department of Critical Care - McGill University [mcgill.ca]

- 26. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]

- 27. mdpi.com [mdpi.com]

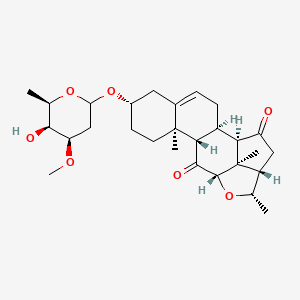

Chemical structure and properties of Diginin

An In-depth Technical Guide to the Chemical Structure and Properties of Diginin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and mechanism of action of Diginin is limited in publicly available scientific literature. The information presented herein on biological effects is largely based on the well-studied activities of related cardiac glycosides, such as Digoxin, and should be considered a putative framework for Diginin's potential pharmacological action.

Introduction

Diginin is a cardiac glycoside, a class of naturally occurring steroid glycosides, isolated from the leaves of the foxglove plant, Digitalis purpurea L. (Scrophulariaceae). Like other cardiac glycosides, it is composed of a steroidal aglycone and a sugar moiety. Mild hydrolysis of Diginin yields its aglycone, diginigenin, and the deoxy sugar, diginose. While structurally similar to more extensively studied cardiac glycosides like Digoxin and Digitoxin (B75463), Diginin itself has been the subject of fewer detailed investigations into its specific biological effects and mechanisms of action. This guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of Diginin, drawing parallels with related compounds to infer potential biological activities.

Chemical Structure and Physicochemical Properties

The chemical identity of Diginin is well-established, with its structure elucidated through chemical and spectroscopic methods.

Chemical Structure

The chemical structure of Diginin is presented below.

Caption: Chemical Structure of Diginin, consisting of the aglycone Diginigenin linked to a Diginose sugar moiety.

Physicochemical Data

A summary of the key physicochemical properties of Diginin is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H40O7 | [1] |

| Molecular Weight | 488.6 g/mol | [1] |

| IUPAC Name | (1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione | [1] |

| CAS Number | 467-53-8 | [1] |

| Appearance | Stout prisms from dilute alcohol | |

| Melting Point | 155-183 °C (indistinct range) | |

| Optical Rotation | [α]D14 -223° (c = 2.3 in chloroform) | |

| UV max (ethanol) | 309 nm (log ε 1.94) | |

| Solubility | Freely soluble in chloroform; slightly soluble in ether, acetone, ethyl acetate, carbon tetrachloride; practically insoluble in water. |

Spectral Data

| Spectroscopic Technique | Expected Information |

| 1H NMR | Provides information on the number and chemical environment of protons, aiding in the structural elucidation of the steroid nucleus and the sugar moiety. |

| 13C NMR | Reveals the number of non-equivalent carbons and their chemical shifts, crucial for confirming the carbon skeleton. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as hydroxyls (-OH), carbonyls (C=O), and ether linkages (C-O-C). |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that can help in sequencing the sugar units and confirming the structure of the aglycone. |

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity and mechanism of action of Diginin is scarce. However, based on its classification as a cardiac glycoside, its pharmacological properties are likely to be similar to those of Digoxin.

Putative Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for clinically used cardiac glycosides like Digoxin is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells.[2][3][4] This inhibition leads to a cascade of events resulting in increased cardiac contractility (positive inotropic effect).

Caption: Proposed signaling pathway for Diginin's inotropic effect based on the known mechanism of other cardiac glycosides.

Potential Therapeutic Effects and Cytotoxicity

Given its structural similarity to other cardiac glycosides, Diginin may exhibit:

-

Cardiotonic effects: Potential utility in heart failure and atrial fibrillation by increasing the force of heart muscle contraction.[2][3]

-

Cytotoxic activity: Many cardiac glycosides have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The underlying mechanism is thought to be related to the inhibition of Na+/K+-ATPase, which is often overexpressed in tumor cells.

Experimental Protocols

Specific experimental protocols for Diginin are not well-documented. However, general methodologies for the isolation and analysis of cardiac glycosides from Digitalis species can be adapted.

Generalized Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of cardiac glycosides from plant material.

References

A Technical Guide to the Source and Extraction of Digitonin from Digitalis purpurea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the sourcing and extraction of Digitonin, a steroidal saponin (B1150181) derived from Digitalis purpurea (foxglove). The document details the methodologies for extraction and purification, presents quantitative data on yields and purity, and illustrates key processes and mechanisms of action through diagrams.

Source of Digitonin

Digitonin is a glycoside that can be obtained from the leaves and seeds of the Digitalis purpurea and Digitalis lanata plants.[1] Historically, Digitalis species have been a source of potent cardiac glycosides like digitoxin (B75463) and digoxin, which are used in treating heart conditions.[2][3] Digitonin, while not used for cardiac effects, is a valuable biochemical tool due to its ability to permeabilize cell membranes by complexing with cholesterol.[4][5][6]

Extraction and Purification of Digitonin

The extraction and purification of Digitonin from Digitalis purpurea is a multi-step process designed to isolate the saponin from other plant constituents. The general workflow involves preparation of the plant material, degreasing, extraction of the glycosides, and subsequent purification of the crude extract.

Experimental Protocols

The following protocols are a synthesis of methodologies described in scientific literature and patents.

2.1.1 Preparation of Plant Material

-

Harvesting and Drying: The leaves of Digitalis purpurea are harvested and promptly dried at temperatures below 60°C to prevent the enzymatic hydrolysis of the glycosides. The moisture content of the dried leaves should not exceed 5%.[2]

-

Pulverization: The dried plant material (leaves or seeds) is finely ground using a high-speed disintegrator to increase the surface area for efficient solvent extraction.[7]

2.1.2 Degreasing of Plant Material

-

The pulverized plant material is placed in a diafiltration cylinder.

-

An ether solvent, such as petroleum ether, is added at a ratio of approximately 3 times the weight of the plant material.

-

The material is soaked and then subjected to diafiltration. The total amount of ether solvent used is about 12 times the weight of the plant material.[7]

-

After diafiltration, the degreased fine powder is evaporated to dryness.[7]

2.1.3 Extraction of Crude Digitonin

-

The degreased powder is transferred to an extractor.

-

An alcohol-water solution (e.g., 60% methanol (B129727) or 70-90% ethanol) is used for reflux extraction.[7] This is typically repeated 1 to 4 times, with each extraction lasting about one hour.[7]

-

The extraction liquids are combined.

-

The alcohol is reclaimed from the united extraction liquid via reduced pressure distillation at a temperature of approximately 50°C, concentrating the extract to about 2/5 to 5/6 of its original volume.[7]

-

The concentrated extract is allowed to stand for 3 to 7 hours.[7]

-

The remaining alcohol is then completely removed by continuing the reduced pressure distillation at a temperature between 75°C and 120°C until no alcohol taste remains, yielding the crude Digitonin product.[7]

2.1.4 Purification of Digitonin

-

Resin Chromatography:

-

A chromatography column is packed with a macroporous adsorbent resin (e.g., D101).

-

The crude Digitonin is loaded onto the column.

-

The column is eluted to separate the Digitonin from other compounds.[7]

-

-

Recrystallization:

-

Dissolve the partially purified Digitonin in absolute ethanol (B145695) at 75°C (e.g., 6 g in 150 ml).[8]

-

Precipitate the Digitonin by chilling the solution to 0°C for 20 minutes.[8]

-

Separate the crystals by centrifugation at 4°C.[8]

-

Repeat this procedure twice to improve purity.[8]

-

The final product is dried under vacuum.[8]

-

Data Presentation

The following table summarizes the quantitative data on the yield and purity of Digitonin obtained through the described extraction and purification processes.

| Parameter | Value | Source |

| Total Yield | > 1.5% | CN103113452B[7] |

| Purity | > 50% | CN103113452B[7] |

| Recrystallization Recovery | ~ 60% | Sigma-Aldrich Product Information[8] |

Mandatory Visualizations

Experimental Workflow for Digitonin Extraction and Purification

Caption: Workflow for the extraction and purification of Digitonin.

Mechanisms of Action of Digitalis Glycosides

Caption: Dual mechanisms of action of Digitalis compounds.

References

- 1. Digitonin | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. Page loading... [guidechem.com]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103113452B - Digitonin extraction and purification technology - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Digitonin: A Technical Guide for Researchers and Drug Development Professionals

Core Properties and Identification

Digitonin (B1670571) is a steroidal saponin, a natural glycoside extracted from the foxglove plant, Digitalis purpurea.[1] It is widely utilized in cellular biology and biochemistry as a nonionic detergent. Its utility stems from its specific interaction with cholesterol, which allows for the selective permeabilization of cell membranes.

For researchers and professionals in drug development, precise identification and characterization of this compound are crucial. The following table summarizes the key quantitative data for digitonin.

| Identifier | Value |

| CAS Number | 11024-24-1[1][2][3][4][5] |

| Molecular Weight | 1229.31 g/mol [1][4][5] |

| Molecular Formula | C₅₆H₉₂O₂₉[1][4][5] |

Mechanism of Action: Selective Membrane Permeabilization

The primary mechanism of action for digitonin involves its interaction with cholesterol present in cellular membranes.[1][6][7] The plasma membranes of mammalian cells are rich in cholesterol, making them particularly susceptible to digitonin.[8][9] In contrast, the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, contain significantly lower concentrations of cholesterol.[8]

This differential cholesterol content allows for the titration of digitonin to achieve selective permeabilization. At low concentrations, digitonin molecules intercalate into the plasma membrane and form complexes with cholesterol, creating pores.[2][3][5] These pores are large enough to allow the passage of small molecules and proteins, providing researchers with access to the cell's cytosol without disrupting the integrity of intracellular organelles.[5][9][10] At higher concentrations, digitonin can cause complete disruption of the cell membrane, leading to cell lysis.[2]

This selective permeability is a cornerstone of its application in various experimental protocols, enabling the study of cytosolic proteins, the introduction of therapeutic agents into cells, and the isolation of intact organelles.[1][2][8]

Applications in Research and Drug Development

Digitonin's unique properties make it an invaluable tool in a range of research and development applications:

-

Membrane Protein Extraction: As a non-ionic detergent, digitonin is effective in solubilizing membrane-bound proteins while preserving their native structure and function.[11][12][13] This is critical for studies on protein structure, function, and drug interactions.

-

Organelle Isolation: The selective permeability of digitonin allows for the isolation of intact mitochondria and other organelles.[1][4][14][15] By permeabilizing the plasma membrane, cytosolic components can be washed away, leaving the organelles intact for further study.

-

Drug Delivery and Efficacy Studies: In cancer research, digitonin has been shown to enhance the uptake and efficacy of chemotherapeutic drugs like cisplatin (B142131) by increasing cell permeability.[1] This approach is being explored to overcome drug resistance and improve treatment outcomes. Furthermore, digitonin-facilitated delivery of imaging probes allows for the analysis of intracellular signaling pathways, such as the AKT pathway, in living cells.[16][17]

-

Immunofluorescence and aytochemistry: By creating pores in the plasma membrane, digitonin allows antibodies and other labeling agents to access intracellular targets, enabling the visualization and localization of specific proteins and cellular structures.[8]

-

Studies of Nuclear Transport: Digitonin-permeabilized cells are a common model for studying the transport of proteins into and out of the nucleus, as the nuclear envelope remains intact.[9][18]

Experimental Protocols

The following sections provide detailed methodologies for two key experiments utilizing digitonin.

Protocol 1: Selective Permeabilization of Plasma Membrane for Cytosolic Protein Analysis

This protocol outlines the steps for selectively permeabilizing the plasma membrane of cultured cells to allow for the analysis of cytosolic proteins or the introduction of macromolecules.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Digitonin stock solution (e.g., 10 mg/mL in DMSO)

-

Permeabilization buffer (e.g., hypotonic buffer)

-

Ice bath

-

Centrifuge

Methodology:

-

Cell Preparation: Harvest cultured cells and wash them with ice-cold PBS to remove any remaining media. Pellet the cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes at 4°C.

-

Resuspension: Carefully discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold permeabilization buffer.

-

Digitonin Treatment: Add digitonin to the cell suspension to achieve the desired final concentration. The optimal concentration needs to be determined empirically for each cell type but typically ranges from 10 to 50 µg/mL for selective permeabilization.

-

Incubation: Incubate the cells on ice for a short period (e.g., 5-10 minutes) with gentle agitation. The incubation time should be optimized to ensure sufficient permeabilization without causing cell lysis.

-

Washing: Pellet the permeabilized cells by centrifugation.

-

Downstream Analysis: The permeabilized cells can now be used for various downstream applications, such as immunofluorescence staining of cytosolic proteins or the introduction of specific antibodies or drugs.

Protocol 2: Isolation of Mitochondria from Mammalian Cells

This protocol describes a method for isolating mitochondria from cultured mammalian cells using digitonin to selectively rupture the plasma membrane.

Materials:

-

Cultured mammalian cells

-

PBS

-

Hypotonic buffer

-

Digitonin solution (e.g., 0.2%)

-

Isotonic buffer (2x concentration)

-

Centrifuge

Methodology:

-

Cell Harvesting: Wash the cultured cells with 1X PBS and pellet them by centrifugation at 215 x g for 5 minutes at 4°C.[14]

-

Hypotonic Swelling: Resuspend the cell pellet in 500 µl of hypotonic buffer and incubate on ice for 5 minutes.[14]

-

Cell Lysis: Add 50 µl of 0.2% digitonin to achieve a final concentration of 0.02%.[14] Vortex the suspension vigorously for 5-10 seconds every minute for a total of 5 minutes.[14]

-

Isotonic Restoration: Add an equal volume (500 µl) of 2x isotonic buffer to the samples.[14]

-

Removal of Debris: Centrifuge the suspension immediately at 700 x g for 10 minutes at 4°C to pellet unbroken cells and cell debris.[14]

-

Mitochondrial Pellet: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C.[14] The resulting pellet contains the isolated mitochondria, while the supernatant is the cytoplasmic fraction.[14]

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the workflows for selective plasma membrane permeabilization and a simplified signaling pathway that can be studied using this technique.

References

- 1. agscientific.com [agscientific.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. A digitonin-based procedure for the isolation of mitochondrial DNA from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Nuclear Protein Transport in Digitonin Permeabilized Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Rapid enrichment of mitochondria from mammalian cell cultures using digitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Use of digitonin-permeabilized cells in studies of steroid receptor subnuclear trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Cell: A Technical Guide to Cell Membrane Permeabilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fastidious gatekeeper, maintains the intricate balance of the intracellular environment. For researchers and drug development professionals, gaining access to this internal machinery is paramount for understanding cellular function, developing novel therapeutics, and advancing biological frontiers. This technical guide delves into the core principles of cell membrane permeabilization, offering a comprehensive overview of the methodologies employed to transiently breach this barrier. We will explore the mechanisms, experimental protocols, and downstream cellular responses, providing a foundational understanding for the effective application of these powerful techniques.

Fundamental Principles of Membrane Permeabilization

Cell membrane permeabilization, also known as electropermeabilization in the context of electrical methods, is the process of inducing temporary pores or disruptions in the lipid bilayer of a cell's plasma membrane.[1] This controlled breach allows for the passage of otherwise impermeant molecules, such as DNA, RNA, proteins, and therapeutic drugs, into the cytoplasm.[1] The ideal permeabilization technique achieves efficient molecule delivery while minimizing cytotoxicity and maintaining the cell's physiological integrity.

The choice of permeabilization method is dictated by the specific application, the type of molecule to be delivered, and the cell type being targeted. Broadly, these techniques can be categorized into three main classes: chemical, physical, and biological.

Methodologies for Cell Membrane Permeabilization

Chemical Permeabilization

Chemical methods employ a variety of agents that interact with and disrupt the lipid bilayer. These are widely used for applications such as intracellular staining and the introduction of small molecules.

2.1.1. Detergents: Detergents are amphipathic molecules that can integrate into the cell membrane, leading to the formation of pores or the complete solubilization of the membrane at higher concentrations.

-

Saponin (B1150181): A mild, non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, creating pores that allow the passage of antibodies and other macromolecules.[2] It is often used in intracellular staining protocols because it tends to leave organellar membranes intact.[2]

-

Digitonin (B1670571): Similar to saponin, digitonin complexes with cholesterol, leading to the formation of pores.[3] By carefully titrating its concentration, it's possible to selectively permeabilize the plasma membrane while leaving intracellular membranes, which have lower cholesterol content, largely unaffected.[3][4]

-

Triton X-100 and Tween-20: These are non-ionic detergents that are more disruptive than saponin and digitonin. They can solubilize both plasma and organellar membranes, making them suitable for applications requiring access to nuclear or other intracellular compartments.

2.1.2. Organic Solvents: Solvents like methanol (B129727) and acetone (B3395972) can permeabilize cells by extracting lipids from the membrane. This method is often harsh and can lead to protein denaturation, which can be advantageous for certain immunofluorescence applications where protein fixation is also desired.

Physical Permeabilization

Physical methods utilize external forces to create transient pores in the cell membrane. These techniques are particularly useful for delivering larger molecules like plasmids and siRNA.

2.2.1. Electroporation: This technique involves the application of a controlled electrical field to the cells. The electrical pulse creates a temporary potential difference across the cell membrane, leading to the formation of transient aqueous pores.[5] The size and duration of these pores can be modulated by adjusting the electrical parameters, such as voltage, pulse length, and the number of pulses.[6]

2.2.2. Sonoporation: Sonoporation employs ultrasound waves to induce transient pores in the cell membrane. The process is often enhanced by the use of microbubbles, which are gas-filled microspheres that cavitate (oscillate and collapse) in response to the ultrasound field. This cavitation creates microjets and shockwaves that locally disrupt the cell membrane, facilitating molecule uptake.[7][8] The efficiency of sonoporation is dependent on various parameters, including ultrasound frequency, pressure, and the properties of the microbubbles.[7]

Biological Permeabilization

Certain biological molecules, primarily bacterial toxins, can form pores in cell membranes. These pore-forming toxins (PFTs) can be harnessed as tools for controlled permeabilization in research settings. Examples include streptolysin-O (SLO) and α-hemolysin, which can create pores of defined sizes, allowing for the delivery of molecules of specific dimensions.

Quantitative Analysis of Permeabilization

The effectiveness of any permeabilization technique is a balance between maximizing the delivery of the desired molecule and minimizing cell death. The following tables summarize key quantitative parameters for different permeabilization methods.

Table 1: Comparison of Electroporation Parameters and Efficiencies for Different Cell Types

| Cell Type | Electroporation Parameters (Voltage, Pulse Length) | Transfection Efficiency (%) | Cell Viability (%) | Reference |

| Fibroblasts | Varies with cell line | 1 in 10³ to 10⁴ (stable) | Variable | [5] |

| HeLa | 10 nM siRNA | ~20% (siRNA) | Not specified | [9] |

| MDA-MB-468 | 10 nmol siRNA | Not specified | 74% (Trypan Blue) | [10] |

| Lymphocytes | Not specified | 40-60% (initial) | 40-60% | [11] |

Table 2: Sonoporation Parameters and Outcomes

| Parameter | Condition | Effect on Permeabilization | Effect on Cell Viability | Reference |

| Acoustic Pressure | 0.05 to 3.5 MPa | Increases with pressure | Decreases with pressure | [12] |

| 500 kPa (optimal for 250 kHz) | 58% (1.2 kDa), 29% (4 kDa) | Reduced above 500 kPa | [13][14] | |

| Pulse Frequency | 0.5 to 5.0 MHz | Decreases with frequency | Increases with frequency | [12] |

| Pulse Duration | 4 to 32 µs | Increases with duration | Decreases with duration | [12] |

| Insonation Time | 0.1 to 900 s | Increases with time | Decreases with time | [12] |

| Microbubble Size | 2 µm vs 6 µm | Higher uptake with 2 µm | Higher with 2 µm | [15] |

| Molecule Size | 1.2 kDa to 70 kDa | Decreases with increasing size | Not directly correlated | [13][14] |

Table 3: Chemical Permeabilization Agents - Concentrations and Applications

| Agent | Typical Concentration | Primary Application | Notes | Reference |

| Saponin | 0.1% (w/v) | Intracellular Staining (Flow Cytometry) | Reversible permeabilization; preserves organellar membranes. | [2][16] |

| Digitonin | 10 µg/mL to 20 µM | Selective plasma membrane permeabilization | Concentration must be optimized for each cell type. | [17][18] |

| Triton X-100 | 0.1-0.3% | Intracellular Staining (Cytosolic & Nuclear) | More disruptive; can solubilize organellar membranes. | [2] |

| Tween-20 | 0.2% | Intracellular Staining | Similar to Triton X-100. | [19] |

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable permeabilization experiments.

Protocol for Intracellular Staining using Saponin

This protocol is adapted for flow cytometry applications.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold PBS containing 1% BSA.

-

(Optional) Surface Staining: If performing surface staining, incubate cells with directly conjugated antibodies for 30 minutes at 4°C, protected from light.

-

Wash: Wash cells once with 3 mL of PBS/BSA by centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 100 µL of 4% paraformaldehyde per 1 x 10⁶ cells. Incubate for 20 minutes at room temperature.

-

Wash: Wash cells once with 3 mL of PBS/BSA.

-

Permeabilization: Resuspend the cell pellet in 100 µL of 0.1% saponin in PBS per 1 x 10⁶ cells. Incubate for 15 minutes at room temperature.[16]

-

Intracellular Staining: Aliquot 100 µL of the permeabilized cell suspension into tubes containing the appropriate dilution of the directly conjugated intracellular antibody.

-

Incubation: Incubate for at least 30 minutes at 4°C, protected from light.

-

Wash: Wash cells once with 3 mL of 0.1% saponin solution.

-

Resuspension: Resuspend the cell pellet in 200 µL of 0.5% paraformaldehyde.

-

Analysis: Acquire data using a flow cytometer within 24 hours.[16]

Protocol for Selective Plasma Membrane Permeabilization using Digitonin

This protocol is a general guideline and requires optimization for specific cell types and applications.

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate culture vessels.

-

Wash: Gently wash the cells three times with KHM buffer (or a suitable alternative) at the desired experimental temperature (20-37°C).

-

Pre-permeabilization Imaging (Optional): If using microscopy, acquire initial images of the cells.

-

Permeabilization: Add an equal volume of KHM buffer containing the optimized concentration of digitonin to the cells. A starting concentration of 20 µM is often effective for many cell lines.[18]

-

Monitoring Permeabilization: Effective permeabilization of the plasma membrane can be monitored by the loss of a fluorescent signal from a co-incubated soluble fluorescent protein, which should occur within 10-60 seconds.[18]

-

Subsequent Steps: Proceed with the intended application, such as the introduction of antibodies, drugs, or the measurement of intracellular enzyme activity.

Generalized Protocol for Electroporation of Mammalian Cells

The optimal electroporation parameters are highly cell-type dependent. This protocol provides a general framework.

-

Cell Preparation: Harvest cells in the exponential growth phase. Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in a suitable electroporation buffer (e.g., low-salt buffer).[9]

-

DNA/siRNA Preparation: Prepare the nucleic acid to be transfected at an appropriate concentration (e.g., 1-5 µg of plasmid DNA or 10 nM siRNA).[6][9]

-

Electroporation:

-

Mix the cell suspension with the nucleic acid solution.

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Apply the optimized electrical pulse (voltage, pulse length, number of pulses) using an electroporator.

-

-

Recovery: Allow the cells to recover in the cuvette for a short period (e.g., 10 minutes) at room temperature.

-

Plating: Gently transfer the cells to a pre-warmed culture dish containing the appropriate growth medium.

-

Analysis: Assay for gene expression or knockdown after an appropriate incubation period (e.g., 24-72 hours).

Cellular Signaling in Response to Membrane Permeabilization

The disruption of the plasma membrane triggers a cascade of cellular responses aimed at repairing the damage and restoring homeostasis. Two key signaling pathways are prominently involved:

Calcium Signaling and Membrane Repair

A breach in the plasma membrane leads to a rapid influx of extracellular calcium into the cytosol. This surge in intracellular calcium acts as a critical second messenger, initiating a series of events to repair the membrane.

Caption: Calcium-mediated membrane repair pathway.

This influx of calcium triggers the recruitment of annexins, a family of calcium-dependent phospholipid-binding proteins, to the site of injury. Annexins facilitate the aggregation of intracellular vesicles, which then fuse with the plasma membrane in a process called exocytosis to create a "patch" over the damaged area.[20] Calcium also stimulates endocytosis to remove pores and damaged membrane components, and activates the actomyosin cytoskeleton to generate contractile forces that help to seal the wound.[20][21]

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Mechanical stress on the cell membrane, such as that induced by physical permeabilization methods, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and stress responses.

Caption: Simplified MAPK signaling cascade.

The MAPK cascade consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[22] Mechanical stress can activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38.[22] These activated MAPKs can then translocate to the nucleus to regulate gene expression, leading to various cellular responses.

Experimental Workflow Visualizations

Workflow for Quantifying Permeabilization Efficiency and Cell Viability

Caption: Workflow for assessing permeabilization.

Workflow for Western Blot Analysis of MAPK Activation

Caption: Western blot analysis workflow.

Conclusion

The ability to transiently permeabilize the cell membrane is a cornerstone of modern cell biology and drug development. This guide has provided an in-depth overview of the fundamental principles, methodologies, and cellular responses associated with this critical technique. By understanding the nuances of each method, from the gentle pore formation by saponin to the powerful delivery capabilities of electroporation and sonoporation, researchers can select and optimize the most appropriate approach for their specific needs. Furthermore, an appreciation of the downstream signaling events, such as calcium-mediated repair and MAPK activation, is essential for interpreting experimental results and understanding the full impact of membrane permeabilization on cellular physiology. As technology continues to advance, so too will our ability to precisely and efficiently access the intracellular world, paving the way for new discoveries and therapeutic innovations.

References

- 1. btxonline.com [btxonline.com]

- 2. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell transfection: Methods, emerging applications, and current challenges | Abcam [abcam.com]

- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Sonoporation, drug delivery, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonoporation: Gene transfer using ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 12. Sonoporation by ultrasound-activated microbubble contrast agents: effect of acoustic exposure parameters on cell membrane permeability and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Efficiency Molecular Delivery with Sequential Low-Energy Sonoporation Bursts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Determine membrane protein topologies in single cells and high-throughput screening applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. Membrane Repair: Mechanisms and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Digitonin in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Digitonin, a steroidal saponin (B1150181) widely used in biomedical research for its ability to permeabilize cell membranes and solubilize proteins. Understanding the solubility of Digitonin in various solvents is critical for the preparation of stock solutions, the design of experimental protocols, and the interpretation of research findings. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Quantitative Solubility of Digitonin

The solubility of Digitonin is influenced by several factors, including the purity of the compound, the solvent, temperature, and the presence of other solutes. The following table summarizes the reported solubility of Digitonin in common laboratory solvents. It is important to note that commercial preparations of Digitonin can vary in purity, which may affect solubility.

| Solvent | Temperature | Solubility | Concentration (mM) | Notes |

| Water | Room Temperature | Insoluble; forms a soapy suspension.[1] | - | Commercial Digitonin is not readily soluble in water at room temperature.[1] |

| Boiling (95-98°C) then cooled | ~5% (w/v) | ~40.7 mM | A clear solution can be obtained by heating, which should remain stable for at least 24 hours after cooling.[2][3] | |

| Room Temperature (Water-soluble grade) | 100 mg/mL | ~81.3 mM | Specially formulated water-soluble grades of Digitonin are available.[4][5] | |

| Ethanol (absolute) | Room Temperature | 1 g in 57 mL (approx. 17.5 mg/mL) | ~14.2 mM | - |

| Ethanol (95%) | Room Temperature | 1 g in 220 mL (approx. 4.5 mg/mL) | ~3.7 mM | - |

| Ethanol (warm) | Not specified | 100 mg in 4 mL (25 mg/mL) | ~20.3 mM | Heating increases solubility.[6] |

| Methanol | Not specified | Soluble | - | Specific quantitative data is not readily available, but it is used as a solvent for optical activity measurements, implying good solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Approx. 30 mg/mL | ~24.4 mM | Digitonin is readily soluble in DMSO.[7][8] |

| Dimethylformamide (DMF) | Room Temperature | Approx. 30 mg/mL | ~24.4 mM | Similar to DMSO, Digitonin is soluble in DMF.[8][9] |

| Chloroform | Not specified | Insoluble | - | Digitonin is generally considered insoluble in chloroform.[3] |

Note: The molecular weight of Digitonin is approximately 1229.3 g/mol .[1] Molar concentrations are calculated based on this value.

Experimental Protocols

2.1. Protocol for Preparing an Aqueous Solution of Standard Digitonin

This protocol is adapted from procedures for dissolving standard-grade Digitonin in water, which requires heating.

Materials:

-

Digitonin powder

-

Deionized or distilled water

-

Heat-resistant glass beaker or flask

-

Magnetic stirrer and stir bar

-

Heating plate

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh the desired amount of Digitonin powder.

-

Add the appropriate volume of water to achieve the target concentration (e.g., for a 5% w/v solution, add 50 mg of Digitonin to 1 mL of water).

-

Place the suspension on a heating plate with stirring.

-

Heat the solution to 95-98°C while stirring continuously until the Digitonin is completely dissolved.[2][3]

-

Once dissolved, remove the solution from the heat and allow it to cool to room temperature.

-

The solution should remain clear.[2] If any precipitate forms after cooling, it can be removed by filtration.[3]

-

For sterile applications, filter the final solution through a 0.22 µm sterile filter.

2.2. Protocol for Determining the Solubility of a Saponin (e.g., Digitonin)

This is a general qualitative and semi-quantitative method for assessing the solubility of a saponin in a given solvent.

Materials:

-

Saponin extract (e.g., Digitonin)

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

-

Small glass vials or test tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh a small amount of the dried saponin extract (e.g., 1 mg) and place it into a vial.[10]

-

Add a measured volume of the solvent to be tested (e.g., 1 mL).[10]

-

Vigorously shake or vortex the mixture for a set period to ensure thorough mixing.

-

Allow the solution to stand at room temperature and visually observe for any undissolved particles. The presence of solid residues indicates that the solution is saturated.[10]

-

For a more quantitative assessment, create a series of solutions with increasing concentrations of the saponin in the solvent.

-

After mixing and allowing them to equilibrate, centrifuge the samples to pellet any undissolved material.

-

The concentration of the supernatant in the highest concentration sample that shows no pellet can be considered an approximation of the solubility limit.

Visualizing Key Concepts and Workflows

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Digitonin.

3.2. Conceptual Relationship between Solvent Polarity and Digitonin Solubility

Digitonin is an amphipathic molecule, possessing both a hydrophobic steroidal aglycone and a hydrophilic pentasaccharide chain. Its solubility is therefore dependent on the polarity of the solvent.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. ジギトニン Used as non-ionic detergent | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Digitonin (water-soluble)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 5. nacalai.com [nacalai.com]

- 6. usbio.net [usbio.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Digitonin | CAS 11024-24-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. agscientific.com [agscientific.com]

- 10. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for Digitonin powder

An In-depth Technical Guide to the Safe Handling of Digitonin (B1670571) Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction to Digitonin

Digitonin (CAS No: 11024-24-1) is a steroidal saponin (B1150181), a glycoside extracted from the foxglove plant Digitalis purpurea.[1] It is a non-ionic detergent widely utilized in biochemical and cell biology research. Its primary application is the permeabilization of cell membranes, which it achieves by complexing with cholesterol and other membrane lipids.[2][3] This property allows for the selective extraction of cellular components, solubilization of membrane proteins, and the introduction of substances into the cytoplasm.[3][4] However, its potent biological activity is coupled with significant toxicity, necessitating strict safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with Digitonin powder and outlines detailed procedures for its safe use in a laboratory setting.

Hazard Identification and Classification

Digitonin is classified as acutely toxic and requires careful handling to avoid exposure.[5] The substance is categorized as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

Hazard Pictogram:

Hazard Statements:

-

H373: May cause damage to organs through prolonged or repeated exposure.[9]

Precautionary Statements (Selected):

-

P264: Wash skin thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7][10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P405: Store locked up.[9]

Toxicological and Physical Data

The primary hazard of Digitonin is its acute toxicity. The available quantitative data and key physical properties are summarized below.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 50 mg/kg | [11] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₅₆H₉₂O₂₉ | [1] |

| Molecular Weight | 1229.3 g/mol | [8] |

| Melting Point | ~230 - 240 °C (decomposes) | [1][8] |

| Solubility | Soluble in ethanol (B145695).[12] Poorly soluble in water; forms soapy suspensions.[1][13] Can be dissolved in water or buffer with heating (95-100°C).[13] |

Mechanism of Action: Membrane Permeabilization

Digitonin's utility and toxicity stem from its interaction with cholesterol in eukaryotic cell membranes.[2][14] As an amphipathic molecule, it has both a hydrophilic sugar region and a hydrophobic sterol tail.[2] This structure allows it to insert into the lipid bilayer, where it specifically binds to cholesterol molecules.[15][16] This binding event displaces cholesterol from the membrane core, leading to the formation of pores or complexes.[14][15] At low concentrations, this results in selective permeabilization of the plasma membrane, allowing passage of small molecules, while at higher concentrations, it causes complete membrane disruption and cell lysis.[2][3]

Caption: Mechanism of Digitonin-induced cell membrane disruption.

Safe Handling, Storage, and Disposal

Engineering Controls & Work Practices

-

Ventilation: Always handle Digitonin powder inside a certified chemical fume hood, especially when weighing or transferring the substance, to prevent inhalation of dust.[5][7]

-

Avoid Dust: Minimize the generation of dust during handling.[5] Use smooth, careful motions when scooping or transferring powder.

-

Hygiene: Do not eat, drink, or smoke in areas where Digitonin is handled.[10] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

-

Access Control: Store Digitonin in a locked cabinet or a secure area accessible only to authorized personnel.[9]

Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][10]

-

Protect from light and moisture, as the substance is light-sensitive and hygroscopic.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

Disposal

-

Dispose of waste Digitonin and contaminated materials as hazardous chemical waste.[5]

-

Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.[5]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure via inhalation, skin contact, or eye contact.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and dispose of them properly after handling.[8][9]

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield to protect against dust particles.[17]

-

Body Protection: Wear a fully buttoned lab coat. For tasks with a higher risk of spillage, consider impervious clothing.[17]

-

Respiratory Protection: If working outside a fume hood is unavoidable (not recommended), a full-face respirator with an appropriate particulate filter is required.[17]

First Aid and Emergency Procedures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.

-

Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call emergency medical services.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a Poison Control Center or doctor immediately.[10]

Experimental Protocols

Protocol: Safe Weighing and Handling of Digitonin Powder

This protocol minimizes aerosolization and exposure risk.

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles, face shield). Ensure the chemical fume hood is on and operating correctly.

-

Work Area: Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any minor spills. Place the analytical balance inside the fume hood if possible. If not, weigh the powder inside the hood and transfer it to the balance.

-

Weighing: Use a clean spatula to carefully transfer the desired amount of Digitonin powder from the stock container to a pre-tared weighing vessel. Avoid dropping the powder from a height.

-

Container Closure: Promptly and securely close the main Digitonin stock container.

-

Cleanup: Carefully wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual powder. Dispose of all contaminated materials (weighing paper, paper towels, gloves) in a designated hazardous waste container.

-

Final Steps: Wash hands thoroughly after completing the task.

Protocol: Preparation of a Digitonin Stock Solution

Digitonin has poor water solubility; heating or using an organic solvent is required.[13]

Method A: Using an Organic Solvent (e.g., Ethanol)

-

Following the safe weighing protocol (8.1), weigh the required amount of Digitonin powder into a suitable container (e.g., a conical tube).

-

Inside the fume hood, add the required volume of ethanol (e.g., for a 10 mg/mL solution) to the powder.[12]

-

Cap the container securely and vortex or mix until the powder is fully dissolved.

Method B: Using an Aqueous Buffer with Heating

-

Weigh the required amount of Digitonin powder into a heat-safe glass container (e.g., a glass beaker or bottle).

-

Add the required volume of water or buffer (e.g., HEPES).[13]

-

Place the container on a hot plate with a magnetic stirrer inside the fume hood.

-

Gently heat the solution to 95-100°C while stirring until the Digitonin is fully dissolved, resulting in a clear solution.[13]

-

Allow the solution to cool to room temperature. Freshly prepared solutions should be used, as they can become turbid upon standing or cooling.[12] Any precipitate that forms upon cooling to 4°C can be removed by filtration.[13]

Protocol: Emergency Spill Cleanup

This protocol is for small spills of Digitonin powder inside a laboratory.

-

Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

-

Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

-

PPE: Don appropriate PPE, including respiratory protection, gloves, a lab coat, and eye protection.

-

Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[18] Do NOT use water, as this may create a soapy suspension that is harder to control.[1]

-

Collection: Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the material into a designated, labeled hazardous waste container.[17] Avoid any actions that could generate dust.

-

Decontamination: Wipe the spill area with a damp cloth. Decontaminate all tools and reusable PPE.

-

Disposal: Dispose of all contaminated materials (absorbent, cloths, disposable PPE) as hazardous waste according to institutional guidelines.

Workflow and Logic Diagrams

Caption: Experimental workflow for safely weighing and preparing a Digitonin solution.

Caption: Hazard control hierarchy for managing Digitonin exposure risks.

References

- 1. Digitonin | C56H92O29 | CID 6474107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com [carlroth.com]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemstock.ae [chemstock.ae]

- 11. biosynth.com [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. pci.uni-heidelberg.de [pci.uni-heidelberg.de]

- 15. Mechanistic investigation of interactions between steroidal saponin digitonin and cell membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Diginin: A Technical Guide to its Isolation, Synthesis, and Derivatives for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with the cardiac glycoside diginin. While the total chemical synthesis of diginin has not been extensively reported, this document provides a comprehensive overview of its isolation from natural sources, the synthesis of its aglycone and related structures, and the generation of its derivatives.

Introduction to Diginin

Diginin is a cardiac glycoside isolated from the leaves of Digitalis purpurea L. (Scrophulariaceae). Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase enzyme. Mild hydrolysis of diginin yields its aglycone, diginigenin, and the deoxy sugar, diginose.

Chemical Profile of Diginin:

| Property | Value |

| CAS Registry Number | 467-53-8 |

| Molecular Formula | C28H40O7 |

| Molecular Weight | 488.61 g/mol |

| IUPAC Name | (3β,12α,14β,17α,20S)-3-[(2,6-Dideoxy-3-O-methyl-D-lyxo-hexopyranosyl)oxy]-12,20-epoxypregn-5-ene-11,15-dione |

Isolation of Diginin from Digitalis purpurea

The primary method for obtaining diginin is through extraction from the dried leaves of Digitalis purpurea. The general workflow for isolating cardiac glycosides can be adapted for the specific isolation of diginin.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dried and powdered leaves of Digitalis purpurea are subjected to reflux extraction with an ethanol (B145695)/water mixture (typically 70-90% ethanol).[1]

-

The resulting extract is filtered, and the ethanol is removed under reduced pressure to yield a crude extract.[1]

-

-

Purification:

-

The crude extract is subjected to ultrafiltration to remove high molecular weight impurities.[1]

-

The ultrafiltrate is then extracted with a chlorine-containing organic solvent. The organic layer, containing the glycosides, is collected.[1]

-

The organic solvent is evaporated to yield a dry powder.

-

Further purification can be achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate diginin from other cardiac glycosides.

-

Experimental Workflow: Diginin Isolation

Synthesis of Diginigenin and Related Aglycones

While a direct total synthesis of diginigenin is not well-documented, the synthesis of the closely related cardiac aglycone, digitoxigenin (B1670572), has been reported and serves as a valuable reference. The synthesis involves the construction of the steroid core followed by the introduction of the butenolide ring.

Experimental Protocol: Synthesis of Digitoxigenin (Illustrative)